molecular formula C24H30ClN3O3S B12639259 (3aR,6aS)-6'-chloro-5-cycloheptyl-7'-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

(3aR,6aS)-6'-chloro-5-cycloheptyl-7'-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

Cat. No.: B12639259
M. Wt: 476.0 g/mol
InChI Key: RWLMVTDXBKNRST-PYQXHLOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aS)-6’-chloro-5-cycloheptyl-7’-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of (3aR,6aS)-6’-chloro-5-cycloheptyl-7’-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves multiple stepsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

(3aR,6aS)-6’-chloro-5-cycloheptyl-7’-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary based on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Compared to other similar compounds, (3aR,6aS)-6’-chloro-5-cycloheptyl-7’-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their functional groups and specific applications.

Properties

Molecular Formula

C24H30ClN3O3S

Molecular Weight

476.0 g/mol

IUPAC Name

(3aR,6aS)-6'-chloro-5-cycloheptyl-7'-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C24H30ClN3O3S/c1-13-16(25)10-9-15-20(13)26-23(31)24(15)19-18(17(27-24)11-12-32-2)21(29)28(22(19)30)14-7-5-3-4-6-8-14/h9-10,14,17-19,27H,3-8,11-12H2,1-2H3,(H,26,31)/t17?,18-,19+,24?/m1/s1

InChI Key

RWLMVTDXBKNRST-PYQXHLOTSA-N

Isomeric SMILES

CC1=C(C=CC2=C1NC(=O)C23[C@H]4[C@@H](C(N3)CCSC)C(=O)N(C4=O)C5CCCCCC5)Cl

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CCSC)C(=O)N(C4=O)C5CCCCCC5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.